molecular formula C22H13BrClNO2 B12033889 Phenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate CAS No. 355421-67-9

Phenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B12033889
CAS No.: 355421-67-9
M. Wt: 438.7 g/mol
InChI Key: JLLGEMBISSLMPJ-UHFFFAOYSA-N
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Description

Phenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound with the molecular formula C22H13BrClNO2 and a molecular weight of 438.711 g/mol . This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

The synthesis of Phenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid with phenol in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Phenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are still under investigation .

Comparison with Similar Compounds

Phenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate can be compared with other quinoline derivatives such as:

  • 6-bromo-2-(4-fluorophenyl)quinoline-4-carboxylate
  • 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate
  • 6-bromo-2-(4-nitrophenyl)quinoline-4-carboxylate

These compounds share similar structures but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

CAS No.

355421-67-9

Molecular Formula

C22H13BrClNO2

Molecular Weight

438.7 g/mol

IUPAC Name

phenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C22H13BrClNO2/c23-15-8-11-20-18(12-15)19(22(26)27-17-4-2-1-3-5-17)13-21(25-20)14-6-9-16(24)10-7-14/h1-13H

InChI Key

JLLGEMBISSLMPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl

Origin of Product

United States

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